methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a pyrazole and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with methyl 2-aminothiophene-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate
- Ethyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and thiophene rings provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
methyl 3-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)11(16)13-8-5-7-19-10(8)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGERCMRVFZWECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816735 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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